![molecular formula C20H51N3O7Si4 B13753389 Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- CAS No. 22803-29-8](/img/structure/B13753389.png)
Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- is a complex organosilicon compound. It features a cyclotetrasiloxane core with multiple ethylamine groups attached via oxygen linkages. This compound is notable for its unique structure, which combines the properties of both silicon and organic amines, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- typically involves the reaction of a cyclotetrasiloxane precursor with ethylamine under controlled conditions. The process may include:
Cyclotetrasiloxane Precursor Preparation: The precursor is synthesized through the hydrolysis and condensation of organosilicon compounds.
Amination Reaction: The precursor is then reacted with ethylamine in the presence of a catalyst, often under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the silicon-oxygen framework.
Substitution: The ethylamine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism by which Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine: A simpler amine with fewer functional groups.
Cyclotetrasiloxane: Lacks the ethylamine groups but shares the silicon-oxygen core.
Diethylamine: Contains two ethyl groups but lacks the complex silicon framework.
Uniqueness
Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- is unique due to its combination of silicon and organic amine functionalities, providing a versatile platform for various applications.
Propiedades
Número CAS |
22803-29-8 |
|---|---|
Fórmula molecular |
C20H51N3O7Si4 |
Peso molecular |
558.0 g/mol |
Nombre IUPAC |
N-[[4-butyl-6,8-bis(diethylaminooxy)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine |
InChI |
InChI=1S/C20H51N3O7Si4/c1-12-19-20-31(8)27-32(9,24-21(13-2)14-3)29-34(11,26-23(17-6)18-7)30-33(10,28-31)25-22(15-4)16-5/h12-20H2,1-11H3 |
Clave InChI |
JTFGXWXAESOYDL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)ON(CC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

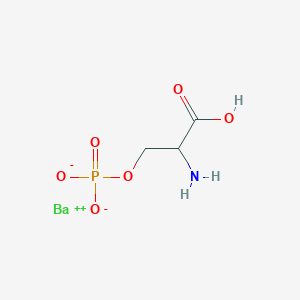
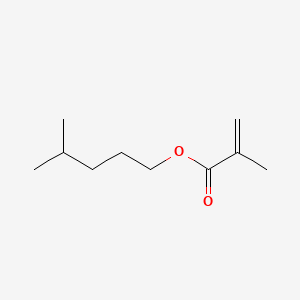


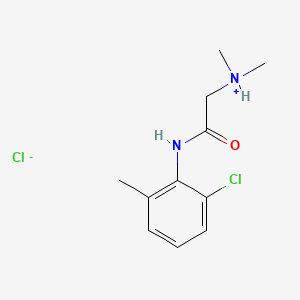
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
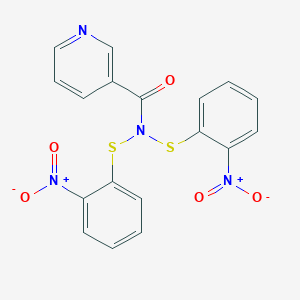
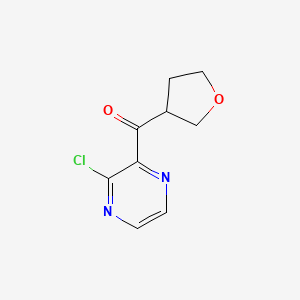
![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)

